ethyl (3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)carbamate
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Overview
Description
Ethyl (3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)carbamate is a quinazolinone derivative known for its diverse biological activities. Quinazolinone derivatives have been extensively studied due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)carbamate typically involves the reaction of anthranilic acid derivatives with acyl chlorides to form benzoxazinone intermediates. These intermediates are then reacted with ethyl carbamate under specific conditions to yield the desired compound . The reaction conditions often include the use of dry pyridine as a solvent and heating the reaction mixture to facilitate the formation of the quinazolinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl (3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase . It can also interfere with DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl (3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)carbamate can be compared with other quinazolinone derivatives, such as:
4(3H)-Quinazolinone: Known for its anticonvulsant and sedative properties.
2-Methyl-4H-benzo[d][1,3]oxazin-4-one: Used as an intermediate in the synthesis of various quinazolinone derivatives.
Indole Derivatives: These compounds share similar biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
ethyl N-(3-methyl-4-oxoquinazolin-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-12(17)14-8-4-5-10-9(6-8)11(16)15(2)7-13-10/h4-7H,3H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKLIJVOUGLFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N=CN(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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